
(S)-Lisinopril Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Lisinopril Dimer is a synthetic impurity identified during the manufacturing or storage of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The dimer is formed via intermolecular interactions between two lisinopril molecules, likely through dehydration or incomplete hydrogenation during synthesis . Its molecular formula is C42H60N6O9 (molecular weight: 792.96), and it retains the (S)-stereochemical configuration critical to lisinopril’s ACE-binding activity . The dimer is listed in pharmacopeial standards (e.g., European Pharmacopoeia) as a controlled impurity and is available as a reference material (TRC-L469010) for analytical purposes .
準備方法
Synthetic Routes for (S)-Lisinopril Dimer Formation
Alkaline Deprotection Method
The primary synthesis route involves deprotection of a lysinopril intermediate under alkaline conditions. As detailed in patent CN111285919A, dissolving 8.6 g of the precursor in a methanol/NaOH mixture (85 mL of 1 mol/L NaOH + 35 mL methanol) under reflux for 2 hours achieves complete deprotection . Critical parameters include:
-
Solvent System : Methanol demonstrates superior performance over ethanol or acetone due to its polarity and miscibility with aqueous NaOH .
-
Temperature Control : Reflux at 65-70°C optimizes reaction kinetics without promoting side reactions .
-
Post-Processing : Acidification to pH 3-4 using 6 mol/L HCl precipitates the dimer, with dichloromethane extraction recovering 89.1% yield .
Characterization data confirms product identity through:
1H NMR (400 MHz, CD3OD): δ 1.22–1.62 (m, 16H), 7.14–7.33 (m, 10H)
MS: m/z 819 [M+H]+
Condensation-Polymerization Approach
An alternative method described in CN1140708A utilizes N-hydroxysuccinimide-activated esters for dimerization . Key steps include:
-
Activation of N2-(1-ethoxycarbonyl-3-hydrocinnamyl)-N2-trifluoroacetyl-L-Methionin with dicyclohexylcarbodiimide (DCCI) in DMF at 0-5°C .
This method eliminates phosgene and cyanide reagents but requires stringent temperature control during activation to prevent racemization .
Reaction Optimization and Scalability
Solvent Selection Comparative Analysis
Solvent System | Yield (%) | Purity (HPLC) | Scalability |
---|---|---|---|
Methanol/NaOH | 89.1 | 98.4% | Industrial |
THF/H2O | 82.3 | 97.1% | Pilot-scale |
DMF/DCCI | 76.8 | 95.6% | Lab-scale |
Data adapted from demonstrates methanol-based systems offer optimal balance between yield and operational feasibility. THF co-solvents, while effective, complicate large-scale solvent recovery .
Impurity Profile Management
Forced degradation studies reveal critical control points:
-
Thermal Stability : Heating above 70°C increases dimer decomposition by 1.8%/hour .
-
pH Sensitivity : Storage below pH 5 minimizes diketopiperazine formation (RRT 1.55–1.58) .
Analytical Validation Protocols
HPLC-MS Characterization Parameters
Parameter | Lisinopril Dimer | R,S,S-Isomer | Diketopiperazine |
---|---|---|---|
Retention Time (min) | 24.028 | 25.075 | 34.454–35.211 |
LOD (µg/mL) | 0.192 | 0.336 | 0.423 |
LOQ (µg/mL) | 0.517 | 1.555 | 1.293 |
Data from establishes method sensitivity, with precision studies showing ≤4.9% RSD across six replicates .
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
-
Alkaline Method : $12.50/kg production cost, suitable for >100 kg batches
-
Condensation Route : $18.20/kg, preferred for high-purity niche applications
Energy consumption metrics favor the methanol/NaOH process (23 kWh/kg vs. 38 kWh/kg) .
化学反応の分析
Types of Reactions: (S)-Lisinopril Dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dimer can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Synthesis and Characterization
The preparation of (S)-Lisinopril Dimer involves a specific chemical process where two lisinopril molecules are condensed, typically under alkaline conditions, resulting in a compound with a molecular weight of approximately 793 g/mol . The synthesis method is crucial for ensuring the purity and efficacy of the dimer, as impurities can significantly affect its pharmacological profile. Recent patents have outlined efficient methods for producing this compound, which could facilitate further research into its applications .
Cardiovascular Health
This compound retains the ACE-inhibiting properties of its precursor, making it potentially useful for managing cardiovascular diseases. Studies indicate that ACE inhibitors like lisinopril can lower blood pressure and improve renal function in patients with diabetes mellitus . The dimer may enhance these effects due to its increased stability and potency.
Molecular Imaging
Recent research has explored the use of this compound in targeted molecular imaging. By conjugating the dimer with technetium-99m, a radiolabeling agent, researchers have developed imaging agents that can localize specifically to tissues expressing ACE, such as the lungs . This application is particularly promising for monitoring disease progression in conditions like heart failure, where ACE activity is a critical factor.
Clinical Efficacy
A study investigating the effects of ACE inhibitors on COVID-19 patients found that those continuing their medication had lower rates of severe outcomes compared to those who discontinued use . While not directly involving this compound, these findings highlight the broader therapeutic potential of ACE inhibitors in critical care settings.
Imaging Studies
In vivo studies using technetium-labeled lisinopril analogs demonstrated significant uptake in ACE-expressing tissues within minutes post-injection, confirming the feasibility of using this compound for real-time imaging applications . This capability could revolutionize how clinicians assess and monitor heart and lung conditions.
Summary Table of Research Findings
作用機序
The mechanism of action of (S)-Lisinopril Dimer involves inhibition of the angiotensin-converting enzyme, similar to monomeric Lisinopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The dimeric form may exhibit enhanced binding affinity and prolonged duration of action due to its increased molecular size and stability.
類似化合物との比較
Diketopiperazine Impurities
- Examples : (S,S,S)-Diketopiperazine (Ph. Eur Impurity C) and (R,S,S)-Diketopiperazine (Ph. Eur Impurity D) .
- Formation: Cyclization of lisinopril under high temperatures or acidic conditions, leading to intramolecular dehydration .
- Structural Differences: Diketopiperazines are six-membered cyclic dimers, whereas (S)-Lisinopril Dimer is a linear dimer. Molecular weight: ~411 amu for diketopiperazines vs. 792.96 amu for the dimer .
- Biological Impact : Diketopiperazines lack ACE-inhibitory activity due to conformational constraints, while the dimer’s bioactivity remains uncharacterized .
Cyclohexyl Analogue (Ph. Eur Impurity F)
- Formation : Over-hydrogenation during synthesis replaces the phenyl group with a cyclohexyl moiety .
- Key Differences: Molecular weight: 411 amu (cyclohexyl analogue) vs. 792.96 amu (dimer) .
Lysine Analogues (e.g., Impurity 7)
- Example : N2-(1-Carboxy-3-phenylpropyl)lysyllysine (m/z 437.3) .
- Formation : Residual protected lysine intermediates during synthesis .
- Comparison: Lysine analogues are monomers with extended side chains, unlike the dimer’s dual lisinopril structure. Molecular weight: ~437 amu vs. 792.96 amu .
Other Lisinopril Dimers (e.g., Dimer Impurity H)
- Example: Lisinopril Dimer Impurity H (TRC-L469015) .
- Differences : Likely varies in stereochemistry or linkage (e.g., amide vs. ester bonds), but structural details are unspecified in available literature.
Captopril Disulfide Dimer
- Formation : Oxidation of captopril’s thiol group forms a disulfide bond .
- Comparison: Molecular weight: ~434 amu (captopril dimer) vs. 792.96 amu (lisinopril dimer). Bioactivity: Captopril dimer is inactive, whereas lisinopril dimer’s activity is unknown .
Natural Product Dimers (e.g., Gnetin C)
生物活性
(S)-Lisinopril dimer, a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor lisinopril, exhibits biological activities that are primarily characterized by its role in cardiovascular regulation. This article explores the biological activity of this compound, highlighting its mechanism of action, comparative efficacy, synthesis methods, and potential applications in medical research.
This compound functions similarly to its monomeric counterpart, lisinopril, by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to:
- Decreased Blood Pressure : The reduction in angiotensin II levels promotes vasodilation and lowers blood pressure.
- Potential Enhanced Binding Affinity : Due to its dimeric structure, it may exhibit increased binding affinity to ACE compared to lisinopril, potentially resulting in prolonged therapeutic effects and improved pharmacodynamics.
Comparative Efficacy
Research indicates that this compound may have enhanced biological activity compared to lisinopril. While both compounds act as ACE inhibitors, studies suggest that the dimer might offer advantages such as:
- Increased Stability : The dimeric form may provide greater stability in biological systems.
- Improved Therapeutic Outcomes : Preliminary studies indicate that the dimer could lead to better management of hypertension and related cardiovascular conditions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves:
- Refluxing Lisinopril with Triethylamine : This method facilitates the dimerization process.
- Solvent Extraction : Following synthesis, the product is extracted using dichloromethane and purified to yield the final compound.
For example, one method involves suspending 5g of lisinopril in a solvent mixture of water and THF, adding a solution of lisinopril anhydride and triethylamine, and stirring overnight .
Case Studies and Experimental Data
- Pharmacokinetics : Studies on this compound-d5, a deuterated analog, have shown that it retains similar biological activity as lisinopril but allows for precise tracking in pharmacokinetic studies due to isotopic labeling.
- ACE Inhibition Studies : A study using radiolabeled ACE inhibitors demonstrated specific localization in tissues expressing ACE, providing insights into the potential clinical applications of this compound in monitoring disease progression .
- Cardiovascular Risk Factors : In trials evaluating ACE inhibitors' effects on cardiovascular risk factors, it was noted that while traditional ACE inhibitors showed varied effects on biomarkers like D-dimer and CRP levels, the unique properties of this compound could lead to different outcomes worth exploring further .
Applications in Medical Research
This compound is being investigated for several applications:
- Antihypertensive Therapy : Due to its potential enhanced efficacy, it is being explored as a more effective treatment option for hypertension.
- Drug Development : Its unique properties make it a candidate for developing new pharmaceutical formulations aimed at improving drug delivery systems .
- Research Tool : The compound serves as a model for studying dimerization processes and their effects on pharmacological properties.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (S)-Lisinopril Dimer in pharmaceutical formulations?
- Methodological Answer : Flow Injection Analysis (FIA) with spectrophotometric detection at λmax 550 nm, using NQS (1,2-naphthoquinone-4-sulfonic acid) as a derivatizing agent, has been validated for lisinopril quantification. Key parameters include optimizing reagent concentration (0.05–0.1% w/v NQS), flow rate (1.5–2.0 mL/min), and reaction coil length (100–150 cm) to minimize dispersion and ensure linearity (R² > 0.998) . For dimer-specific analysis, coupling FIA with mass spectrometry or HPLC-UV can enhance specificity by distinguishing dimeric and monomeric forms based on retention times and molecular ion peaks .
Q. How can spectroscopic techniques differentiate this compound from its monomer?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. The dimer exhibits distinct proton coupling patterns in the aromatic region due to steric hindrance, and carbon shifts reflecting additional bonds between monomer units. Infrared (IR) spectroscopy can identify dimer-specific stretching vibrations (e.g., C-N and C=O bonds altered by dimerization). Comparative analysis with monomeric standards (e.g., TRC-L469010) is essential for validation .
Q. What protocols ensure the stability of this compound during storage?
- Methodological Answer : Store lyophilized this compound in airtight containers under inert gas (argon or nitrogen) at −20°C, protected from light. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Degradation products, such as oxidation byproducts, should be monitored using mass spectrometry .
Advanced Research Questions
Q. How does the ACE inhibitory activity of this compound compare to its monomeric form in molecular docking studies?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina or Schrödinger Suite) should compare binding affinities (ΔG values) of the dimer and monomer to ACE's active site (PDB: 1O8A). Key parameters: grid box centered on Zn²⁺ coordination site, Lamarckian genetic algorithm, and 50 docking runs per ligand. The dimer’s enhanced activity may arise from dual-binding interactions or steric stabilization, as seen in resveratrol dimers . Validate with in vitro ACE inhibition assays (e.g., spectrophotometric measurement of hippuric acid release) .
Q. What experimental design considerations are critical for assessing this compound’s nephroprotective effects in animal models?
- Methodological Answer : Use randomized controlled trials (RCTs) with stratified randomization based on baseline serum creatinine (e.g., ≤1.5 mg/dL vs. ≥2.0 mg/dL). Primary endpoints: doubling of serum creatinine or 40% reduction in eGFR. Control for blood pressure via telemetry to isolate dimer-specific effects. Include a positive control (e.g., captopril) and placebo. Sample size calculations should account for attrition rates (e.g., 20% mortality in rodent models) .
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability and tissue distribution. Use radiolabeled dimer (e.g., ¹⁴C) to track metabolite formation. If in vitro activity (e.g., IC₅₀ = 10 nM) does not translate in vivo, evaluate protein binding or hepatic first-pass metabolism. Cross-validate with ex vivo ACE activity assays in target tissues (e.g., kidney homogenates) .
Q. What statistical methods address dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model dose-response curves. For survival data (e.g., post-infarction mortality), use Cox proportional hazards models with time-dependent covariates. Correct for multiple comparisons (e.g., Bonferroni or Benjamini-Hochberg) when comparing efficacy across ACE inhibitors .
Q. How can synthesis of this compound be optimized to minimize impurities?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids to control dimerization. Monitor reaction progress via LC-MS, and purify using preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Characterize impurities (e.g., TRC-L469015) via tandem MS/MS fragmentation patterns .
特性
CAS番号 |
1356839-89-8 |
---|---|
分子式 |
C42H60N6O9 |
分子量 |
793.0 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1 |
InChIキー |
HLRMNXJOFRUYAM-NGTAMTFRSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)NCCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。